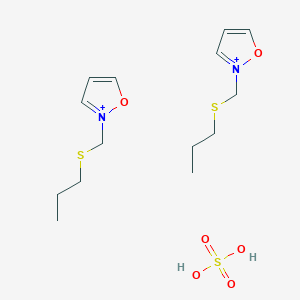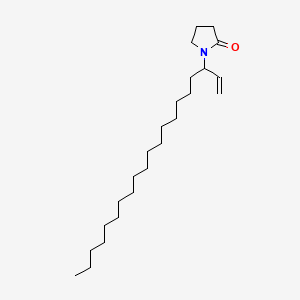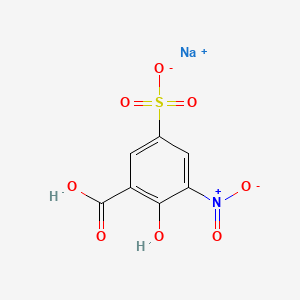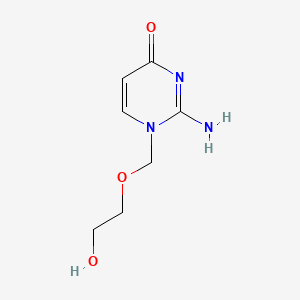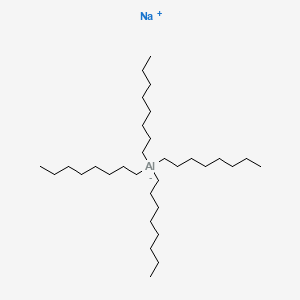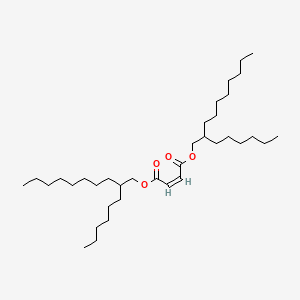
Bis(2-hexyldecyl) maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hexyldecyl) maleate: is an organic compound that belongs to the class of maleate esters. It is a diester of maleic acid and 2-hexyldecanol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a plasticizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-hexyldecyl) maleate is typically synthesized through the esterification of maleic anhydride with 2-hexyldecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. Maleic anhydride and 2-hexyldecanol are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the esterification reaction is allowed to proceed. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Esterification: As mentioned, bis(2-hexyldecyl) maleate is formed through the esterification of maleic anhydride with 2-hexyldecanol.
Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and 2-hexyldecanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Esterification: Maleic anhydride, 2-hexyldecanol, acid catalyst (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.
Addition Reactions: Hydrogen gas (for hydrogenation), halogens (e.g., bromine or chlorine) for halogenation.
Major Products:
Hydrolysis: Maleic acid and 2-hexyldecanol.
Hydrogenation: Saturated maleate ester.
Halogenation: Halogenated maleate ester.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-hexyldecyl) maleate is used as a monomer in the synthesis of various polymers. It is particularly valuable in the production of copolymers with other monomers, which can enhance the properties of the resulting materials.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a plasticizer to improve the flexibility and durability of plastic materials. It is also employed in the formulation of adhesives, coatings, and sealants.
Mecanismo De Acción
The primary mechanism by which bis(2-hexyldecyl) maleate exerts its effects is through its role as a plasticizer. By incorporating into polymer matrices, it reduces the intermolecular forces between polymer chains, thereby increasing the flexibility and workability of the material. The ester functional groups in the compound interact with the polymer chains, facilitating this plasticizing effect.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) maleate: Another maleate ester with similar plasticizing properties but derived from 2-ethylhexanol.
Dibutyl maleate: A maleate ester derived from butanol, used in similar applications but with different physical properties.
Diethyl maleate: A smaller maleate ester used in various chemical syntheses and as a plasticizer.
Uniqueness: Bis(2-hexyldecyl) maleate is unique due to its longer alkyl chains compared to other maleate esters. This results in enhanced plasticizing properties, making it particularly suitable for applications requiring high flexibility and durability. Its longer alkyl chains also contribute to its lower volatility and better compatibility with various polymer systems.
Propiedades
Número CAS |
85006-03-7 |
|---|---|
Fórmula molecular |
C36H68O4 |
Peso molecular |
564.9 g/mol |
Nombre IUPAC |
bis(2-hexyldecyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C36H68O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-39-35(37)29-30-36(38)40-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b30-29- |
Clave InChI |
WVWNMPSIIYQZIT-FLWNBWAVSA-N |
SMILES isomérico |
CCCCCCCCC(CCCCCC)COC(=O)/C=C\C(=O)OCC(CCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)C=CC(=O)OCC(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





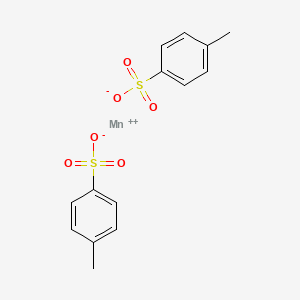
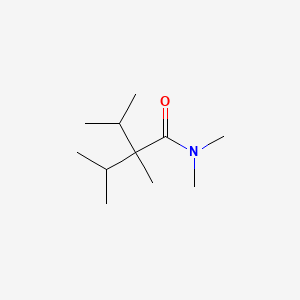

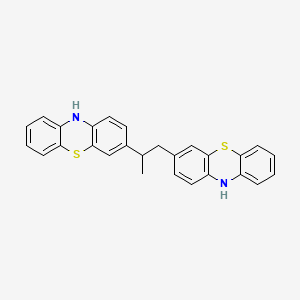

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
